
2-Methylindoline
Overview
Description
2-Methylindoline is an organic compound with the molecular formula C9H11N. It is a derivative of indoline, characterized by a methyl group attached to the second position of the indoline ring. This compound is known for its clear yellow to brown liquid appearance and is used as an intermediate in the synthesis of various indole derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methylindoline can be synthesized through several methods. One common approach involves the catalytic hydrogenation of 2-methylindole in the presence of acidic ionic liquids. The reaction conditions are relatively mild, and the process is environmentally friendly, making it suitable for large-scale production . Another method involves the use of Raney nickel as a catalyst, although this method has lower selectivity and yields .
Industrial Production Methods: In industrial settings, this compound is often produced using catalytic hydrogenation techniques due to their efficiency and scalability. The use of quaternary ammonium salts as acidic ionic liquids in the reaction enhances the selectivity and yield of the product .
Chemical Reactions Analysis
Types of Reactions: 2-Methylindoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding indole derivatives.
Reduction: Catalytic hydrogenation can reduce it to form different indoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the indoline ring, leading to the formation of various substituted indolines
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of catalysts like Raney nickel or palladium on carbon.
Substitution: Electrophilic reagents such as halogens, sulfonyl chlorides, and alkylating agents
Major Products:
Oxidation: Indole derivatives.
Reduction: Various indoline derivatives.
Substitution: Substituted indolines with different functional groups
Scientific Research Applications
Pharmaceutical Applications
2-Methylindoline serves as a versatile intermediate in the synthesis of various pharmaceutical compounds. Notable applications include:
- Inhibitors of NOD1-induced NF-κB Activation : This compound has been utilized in developing inhibitors that modulate immune responses by targeting nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathways, which are crucial in inflammation and cancer progression .
- Antitumor Agents : Research indicates that derivatives of this compound exhibit antitumor properties, making them candidates for cancer therapeutics .
- Norepinephrine Reuptake Inhibitors : The compound is also explored for its potential as a norepinephrine reuptake inhibitor, which could be beneficial in treating mood disorders .
Material Science Applications
This compound is increasingly recognized for its role in materials science:
- Organic Light-Emitting Diodes (OLEDs) : It is used in the synthesis of red fluorescent dyes that are integral to the development of OLEDs, which are crucial for modern display technologies .
- Dyes and Pigments : As an intermediate, it contributes to the production of various dyes and pigments used in textiles and coatings, enhancing color properties and stability .
Environmental Chemistry
The environmental applications of this compound include:
- Adsorption Studies : Research has shown that this compound can be effectively adsorbed onto specific matrices, which may have implications for wastewater treatment processes. Studies indicate that its adsorption characteristics differ from those of indole, suggesting unique interactions with environmental substrates .
Case Study 1: Anticancer Activity
A study published in Nature explored the anticancer activity of this compound derivatives. The results indicated a significant reduction in tumor growth in animal models when treated with these compounds, highlighting their potential as effective anticancer agents .
Case Study 2: Adsorption Behavior
Research on the adsorption behavior of this compound on ligand-exchange matrices revealed that its interaction mechanisms differ from those of indole. The study utilized both Langmuir and Freundlich isotherms to analyze adsorption data, concluding that secondary equilibrium effects play a role due to the methyl group present on the indole structure .
Data Tables
Mechanism of Action
The mechanism of action of 2-Methylindoline varies depending on its application. In biological systems, it often interacts with specific molecular targets such as receptors or enzymes. For example, as a norepinephrine reuptake inhibitor, it binds to the norepinephrine transporter, preventing the reuptake of norepinephrine and thereby increasing its availability in the synaptic cleft . In the case of melatonin receptor antagonists, it binds to melatonin receptors, blocking their activation and modulating circadian rhythms .
Comparison with Similar Compounds
2-Methylindoline can be compared with other indoline derivatives such as:
1-Methylindoline: Similar in structure but with the methyl group attached to the first position.
3-Methylindoline: The methyl group is attached to the third position, leading to different chemical properties and reactivity.
2,3-Dihydroindole: Lacks the methyl group, resulting in different biological activities and applications
Uniqueness: this compound’s unique positioning of the methyl group at the second position of the indoline ring imparts distinct chemical and biological properties, making it valuable in various synthetic and research applications .
Biological Activity
2-Methylindoline, a derivative of indole, has garnered attention in recent years for its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound, focusing on its potential therapeutic applications, enzyme inhibitory properties, and molecular interactions.
Overview of this compound
This compound is characterized by its bicyclic structure, consisting of a fused indole and a methyl group at the second position. This structural feature contributes to its unique chemical properties and biological activities.
Cholinesterase Inhibition
Recent studies have demonstrated that this compound analogs exhibit significant inhibitory effects on cholinesterases, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). A study synthesized various analogs and evaluated their enzyme inhibitory activities:
- Key Findings :
- The analog 4b showed the highest inhibitory activity against AChE with an IC50 value of 0.648 µM.
- Analog 4i exhibited notable inhibition against BChE with an IC50 value of 0.745 µM.
These results indicate that modifications to the indole structure can enhance the inhibitory potency against cholinesterases, which are crucial targets in treating neurodegenerative diseases like Alzheimer's .
Aromatase Inhibition
This compound derivatives have also been investigated for their potential as aromatase inhibitors, which are vital in managing estrogen-dependent cancers. A study compared the aromatase inhibitory activity of 2-methyl indole hydrazones to melatonin:
- In Vitro Assays :
- The hydrazones demonstrated stronger aromatase inhibition than melatonin, with several compounds showing IC50 values below 20 µM.
This suggests that this compound derivatives could serve as promising candidates for developing treatments for estrogen receptor-positive breast cancer .
Molecular Docking Studies
Molecular docking studies have been employed to elucidate the binding interactions between this compound derivatives and their target enzymes. For instance, docking simulations revealed favorable interactions between the synthesized compounds and the active sites of AChE and aromatase:
- Docking Insights :
- The presence of specific functional groups in the derivatives enhances binding affinity.
- Structural modifications can lead to improved inhibitory activity through better fit within the enzyme active sites.
These findings underscore the importance of structure-activity relationship (SAR) studies in optimizing the design of new therapeutic agents .
Study on Cholinesterase Inhibitors
In a detailed investigation involving various synthesized analogs of this compound, researchers evaluated their effects on cholinergic pathways. The study highlighted:
- Analogs Tested :
- Compounds with pyrrolidine, piperidine, and morpholine structures were assessed.
- Results :
- Several analogs exhibited moderate to high inhibition against both AChE and BChE, indicating their potential as therapeutic agents for cognitive disorders.
This case study illustrates how structural modifications can yield compounds with enhanced biological activity .
Aromatase Activity in Breast Cancer Models
Another significant case study focused on the use of 2-methyl indole hydrazones in breast cancer cell lines (MCF-7 BUS):
- Experimental Design :
- Both cell-free assays and cell-based assays were employed to assess aromatase activity.
- Findings :
- The hydrazones not only inhibited aromatase activity but also reduced cell proliferation in estrogen-dependent conditions.
This research supports the potential application of these compounds in breast cancer therapy by targeting estrogen synthesis pathways .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-Methylindoline, and how are reaction conditions optimized?
- Methodological Answer : this compound synthesis typically involves catalytic hydrogenation of 2-methylindole or reductive cyclization of substituted anilines. Optimization includes adjusting catalyst loading (e.g., palladium on carbon), hydrogen pressure (1–3 atm), and temperature (80–120°C). Solvent choice (e.g., ethanol or tetrahydrofuran) impacts yield and purity, with polar aprotic solvents favoring reduced side reactions. Reaction progress is monitored via thin-layer chromatography (TLC) or gas chromatography (GC), and purification employs fractional distillation or column chromatography .
Q. How is this compound characterized using spectroscopic techniques?
- Methodological Answer : Characterization combines H/C NMR to confirm the indoline ring structure and methyl substitution. For example, the methyl group at C2 appears as a singlet (~δ 1.3 ppm in H NMR). Mass spectrometry (EI-MS) verifies molecular weight (133.19 g/mol), while IR spectroscopy identifies N-H stretching (~3400 cm) and aromatic C-H bonds. Purity is assessed via HPLC with UV detection (λ = 254 nm), ensuring >95% purity for experimental reproducibility .
Q. What are the key considerations for handling and storing this compound in laboratory settings?
- Methodological Answer : this compound is sensitive to oxidation and moisture. Storage under inert gas (argon or nitrogen) in amber glass vials at 4°C minimizes degradation. Handling in gloveboxes or Schlenk lines prevents exposure to air. Stability tests via periodic NMR or GC-MS are recommended for long-term studies .
Advanced Research Questions
Q. How can computational methods like density functional theory (DFT) elucidate this compound’s electronic properties and reactivity?
- Methodological Answer : DFT calculations (e.g., B3LYP/6-311+G(d,p)) model electron density distributions, frontier molecular orbitals (HOMO-LUMO gaps), and nucleophilic/electrophilic sites. For example, the methyl group’s electron-donating effect increases electron density at the indoline nitrogen, enhancing reactivity in alkylation reactions. Solvent effects are incorporated using the polarizable continuum model (PCM). Validation involves comparing computed H NMR shifts with experimental data .
Q. How can researchers resolve contradictions between experimental and theoretical data in this compound studies?
- Methodological Answer : Discrepancies (e.g., reaction yields vs. DFT-predicted activation energies) require systematic validation:
- Step 1 : Replicate experiments under controlled conditions (e.g., inert atmosphere, standardized catalysts).
- Step 2 : Cross-check computational parameters (basis sets, solvation models) for accuracy.
- Step 3 : Use sensitivity analysis to identify variables (e.g., temperature gradients, impurities) affecting outcomes.
Contradictions often arise from unaccounted steric effects or solvent interactions in simulations, necessitating hybrid QM/MM approaches .
Q. What strategies improve the regioselectivity of this compound in cross-coupling reactions?
- Methodological Answer : Regioselectivity in Suzuki-Miyaura or Buchwald-Hartwig couplings is enhanced by:
- Ligand Design : Bulky ligands (e.g., XPhos) direct coupling to less sterically hindered positions.
- Substrate Prefunctionalization : Introducing directing groups (e.g., boronates) at specific sites.
- Solvent Effects : Polar solvents (DMF, DMSO) stabilize transition states for selective pathways.
Kinetic studies (e.g., variable-temperature NMR) and Hammett plots quantify electronic effects on selectivity .
Q. How do researchers validate the mechanistic pathways of this compound in catalytic cycles?
- Methodological Answer : Mechanistic validation employs:
- Isotopic Labeling : C or N tracing to track bond formation/cleavage.
- Kinetic Isotope Effects (KIE) : Comparing to identify rate-determining steps.
- In Situ Spectroscopy : ReactIR or ESR monitors intermediates (e.g., radical species).
Computational microkinetic modeling integrates experimental rate data to refine proposed mechanisms .
Q. Data Presentation and Reproducibility Guidelines
- Data Tables : Include raw experimental data (e.g., yields, spectroscopic peaks) alongside processed results (statistical means, standard deviations). For computational studies, report basis sets, convergence criteria, and software versions .
- Reproducibility : Document catalyst batch numbers, solvent lot numbers, and equipment calibration details. Share crystallographic data (CCDC numbers) or computational input files as supplementary materials .
Properties
IUPAC Name |
2-methyl-2,3-dihydro-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N/c1-7-6-8-4-2-3-5-9(8)10-7/h2-5,7,10H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRWRJDVVXAXGBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70884339 | |
Record name | 1H-Indole, 2,3-dihydro-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70884339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6872-06-6 | |
Record name | 2-Methylindoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6872-06-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methylindoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006872066 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methylindoline | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65598 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1H-Indole, 2,3-dihydro-2-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1H-Indole, 2,3-dihydro-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70884339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methylindoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.246 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-METHYLINDOLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5GAL2SM4VV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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